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2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of an amino group, a bromo substituent, and a trifluoromethyl group attached to a benzaldehyde structure. Its molecular formula is and it has a molecular weight of approximately 252.04 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique combination of functional groups that can influence its reactivity and biological activity.
The biological activity of 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde is largely influenced by the trifluoromethyl group, which enhances lipophilicity and bioactivity. Compounds containing trifluoromethyl groups have been shown to exhibit improved pharmacological properties, including increased potency against various biological targets. For instance, similar compounds have been investigated for their effects on serotonin uptake inhibition and enzyme inhibition in medicinal chemistry .
The synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde typically involves several steps:
2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde has several applications:
Studies on the interactions of 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde with biological targets indicate that its trifluoromethyl group significantly alters its interaction profile compared to non-fluorinated analogs. Research shows that fluorinated compounds can exhibit enhanced binding affinity due to stronger hydrophobic interactions and altered electronic properties .
Several compounds share structural similarities with 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-fluorobenzaldehyde | Lacks amino group; contains bromo and fluoro groups | Different reactivity due to absence of amino group |
| 2-Amino-4-bromo-5-fluorobenzaldehyde | Positional isomer; different substitution pattern | Affects chemical properties compared to target compound |
| 2-Amino-5-fluorobenzaldehyde | Lacks bromo group; retains amino and fluoro groups | Distinct chemical behavior due to missing bromo group |
| 2-Amino-4-(trifluoromethyl)benzaldehyde | Contains trifluoromethyl but lacks bromo substituent | Unique reactivity profile influenced by trifluoromethyl |
The unique combination of an amino group, a bromo substituent, and a trifluoromethyl group in 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde provides a versatile platform for further chemical modifications, making it valuable in synthetic organic chemistry and drug development .
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde through analysis of multiple nuclei. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that confirm the molecular structure and substitution pattern [1] [2].
The aldehydic proton appears as a distinctive singlet in the downfield region at approximately 9.8-10.2 parts per million, consistent with aromatic aldehydes where conjugation with the benzene ring shifts the signal downfield compared to aliphatic aldehydes [1] [3]. This chemical shift reflects the electron-withdrawing effect of the aromatic system and the multiple electronegative substituents present on the benzene ring [4].
Aromatic protons manifest as complex multipets in the region of 7.2-8.3 parts per million. The substitution pattern results in only two aromatic protons remaining on the benzene ring, which appear with distinct chemical shifts due to the varied electronic environment created by the amino, bromo, and trifluoromethyl substituents [2] [5]. The electron-donating amino group tends to shield nearby protons, while the electron-withdrawing trifluoromethyl and bromo substituents deshield adjacent protons [6] [5].
The amino protons typically appear as a broad singlet in the range of 5.5-6.5 parts per million. Primary aromatic amines characteristically show broader signals compared to aliphatic amines due to quadrupolar relaxation and exchange processes [2] [7]. The chemical shift is influenced by the aromatic character and the electron-withdrawing substituents on the ring [2].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The aldehydic carbon resonates at 188-192 parts per million, typical for aromatic aldehydes where the carbonyl carbon is deshielded by the electron-withdrawing oxygen and aromatic conjugation [1] [8]. Aromatic carbons appear throughout the region of 115-145 parts per million, with distinct signals for each carbon environment created by the substitution pattern [9].
The trifluoromethyl carbon appears as a characteristic quartet at 123-126 parts per million due to coupling with the three equivalent fluorine atoms (coupling constant approximately 270 Hertz) [10] [11]. The carbon bearing the trifluoromethyl group also appears as a quartet at 130-135 parts per million with a smaller coupling constant of approximately 32 Hertz [10] [12].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive confirmation of the trifluoromethyl group, with the three equivalent fluorines appearing as a singlet at -62 to -65 parts per million [13] [14] [10]. This chemical shift is characteristic of aromatic trifluoromethyl groups and serves as an excellent diagnostic tool [12] [11].
| Nucleus | Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | Aldehydic proton (CHO) | 9.8-10.2 | Singlet | 1H |
| ¹H | Aromatic protons | 7.2-8.3 | Complex multipets | 2H |
| ¹H | Amino protons (NH₂) | 5.5-6.5 | Broad singlet | 2H |
| ¹³C | Aldehydic carbon | 188-192 | Singlet | - |
| ¹³C | Aromatic carbons | 115-145 | Various | - |
| ¹³C | CF₃ carbon | 123-126 (q) | Quartet (J_CF ~ 270 Hz) | - |
| ¹³C | C-CF₃ carbon | 130-135 (q) | Quartet (J_CF ~ 32 Hz) | - |
| ¹⁹F | CF₃ fluorines | -62 to -65 | Singlet | 3F |
Infrared spectroscopy provides detailed functional group identification through characteristic vibrational frequencies. The nitrogen-hydrogen stretching vibrations of the primary amino group appear as two distinct bands in the 3300-3500 cm⁻¹ region, representing the symmetric and antisymmetric stretching modes [15] [2] [7]. These bands are characteristically weaker and sharper than corresponding hydroxyl stretches [2] [16].
The carbonyl stretching frequency appears at 1705-1685 cm⁻¹, which is lower than typical aliphatic aldehydes (1730 cm⁻¹) due to conjugation with the aromatic ring [3] [4] [8]. This bathochromic shift reflects the extended π-electron system that stabilizes the carbonyl group through resonance interactions [8].
Aromatic carbon-hydrogen stretching appears in the 3100-3000 cm⁻¹ region as multiple peaks reflecting the substituted benzene ring pattern [15] [17] [18]. The aldehydic carbon-hydrogen stretching manifests in two characteristic regions: a stronger band near 2830 cm⁻¹ and a diagnostic shoulder peak around 2720 cm⁻¹ [3] [4]. The latter frequency is particularly useful for aldehyde identification as it rarely overlaps with other functional groups [4].
The trifluoromethyl group exhibits highly characteristic and intense absorptions. The carbon-trifluoromethyl stretching appears as a very strong band near 1320-1330 cm⁻¹ [19] [12] [11]. The symmetric and antisymmetric trifluoromethyl stretching modes manifest as very strong absorptions in the 1130-1180 cm⁻¹ region [19] [12] [20]. These frequencies are among the most diagnostic features for trifluoromethyl-containing compounds [11] [20].
Aromatic carbon-carbon stretching appears as medium-weak bands at approximately 1600 and 1500 cm⁻¹, characteristic of substituted benzene rings [15] [8] [17]. Aromatic carbon-hydrogen out-of-plane bending vibrations occur in the 870-675 cm⁻¹ region, with specific frequencies dependent on the substitution pattern [15] [17].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Comments |
|---|---|---|---|
| 3500-3300 | N-H stretching (primary amine) | Medium | Two bands expected for primary amine |
| 3100-3000 | Aromatic C-H stretching | Medium | Multiple peaks due to aromatic substitution |
| 2830-2720 | Aldehydic C-H stretching | Medium-Weak | Characteristic aldehyde signature |
| 1705-1685 | C=O stretching (aromatic aldehyde) | Strong | Lower frequency due to aromatic conjugation |
| 1600, 1500 | Aromatic C=C stretching | Medium-Weak | Characteristic aromatic fingerprint |
| 1330-1320 | C-CF₃ stretching | Very Strong | Trifluoromethyl group characteristic |
| 1180-1130 | CF₃ symmetric and antisymmetric stretching | Very Strong | Degenerate modes split by molecular environment |
| 870-675 | Aromatic C-H out-of-plane bending | Strong | Substitution pattern dependent |
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 268, corresponding to the molecular formula C₈H₅BrF₃NO [21] [22]. The molecular ion typically shows moderate intensity (15-25%) due to the stability imparted by the aromatic system and the presence of heteroatoms [23].
Fragmentation pathways reveal characteristic loss patterns. The loss of a fluorine atom from the trifluoromethyl group produces a fragment at m/z 249 with relatively low intensity (5-10%), indicating this is not a favored fragmentation pathway [23]. More significant is the loss of the entire trifluoromethyl radical (CF₃- ), generating a fragment at m/z 199 with substantial intensity (35-45%) [13]. This fragmentation reflects the stability of the trifluoromethyl radical and the relative weakness of the carbon-trifluoromethyl bond under electron impact conditions [13] [14].
The loss of the bromine atom produces a fragment at m/z 189 with moderate intensity (20-30%), demonstrating the tendency for halogen elimination in mass spectrometry [23]. Multiple neutral losses can occur simultaneously, producing complex fragmentation patterns such as the loss of CF₃, CHO, and NH₂ groups to yield fragments around m/z 149 with relatively high intensity (40-60%) [24].
The base peak commonly appears at m/z 95, corresponding to the CF₃⁺ cation [13] [14]. This ion represents the most stable fragment under the ionization conditions and reflects the exceptional stability of the trifluoromethyl cation in the gas phase [13]. Additional significant fragments include aromatic portions retaining the trifluoromethyl group, appearing around m/z 120 with moderate intensity (25-35%) [21].
| m/z Value | Ion Assignment | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 268 | M⁺- (Molecular ion) | 15-25 | Stable molecular ion |
| 249 | [M-F]⁺ | 5-10 | Fluorine loss from CF₃ |
| 199 | [M-CF₃]⁺ | 35-45 | Trifluoromethyl radical loss |
| 189 | [M-Br]⁺ | 20-30 | Bromine atom loss |
| 149 | [M-CF₃-CHO-NH₂]⁺ | 40-60 | Multiple neutral losses |
| 120 | [CF₃C₆H₃]⁺ | 25-35 | Aromatic fragment retention |
| 95 | CF₃⁺ | 100 | CF₃ cation formation (base peak) |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde. While specific crystallographic data for this exact compound was not located in the literature, comparative analysis with structurally related compounds provides valuable insights into the expected molecular geometry [25] [26].
The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths ranging from 1.38-1.42 Ångströms, typical for aromatic systems [26]. The carbon-carbon-carbon bond angles within the benzene ring approximate 120 degrees, consistent with sp² hybridization [27]. However, substitution effects can introduce minor deviations from ideal geometry due to steric interactions between bulky substituents [25] [26].
The aldehydic carbon-oxygen bond length typically measures 1.21-1.23 Ångströms, characteristic of carbonyl double bonds [26]. The aldehydic carbon maintains sp² hybridization with bond angles approaching 120 degrees around the carbonyl carbon [25]. The aldehyde group exhibits coplanarity with the benzene ring, facilitating π-conjugation between the carbonyl and aromatic systems [26].
The amino group geometry shows typical pyramidal character with nitrogen-hydrogen bond lengths of approximately 1.01 Ångströms [26]. The carbon-nitrogen bond length measures approximately 1.38 Ångströms, intermediate between single and double bond character due to resonance donation of the nitrogen lone pair into the aromatic system [25] [26].
The trifluoromethyl group adopts a tetrahedral geometry around the central carbon with carbon-fluorine bond lengths of 1.32-1.35 Ångströms [25] [26]. The carbon-carbon bond connecting the trifluoromethyl group to the benzene ring measures approximately 1.50 Ångströms [26]. The trifluoromethyl group typically shows rotational disorder in crystalline structures due to the near-spherical symmetry of the CF₃ unit [26].
The bromine substitution introduces the largest steric perturbation with a carbon-bromine bond length of approximately 1.90 Ångströms [26]. The significant size of the bromine atom can influence the overall molecular packing and may induce slight deviations from ideal aromatic geometry in the immediate vicinity of the substitution site [25] [26].
Intermolecular interactions in the crystal lattice include hydrogen bonding involving the amino group as a donor and the carbonyl oxygen as an acceptor [25] [26]. The trifluoromethyl group can participate in weak C-F···H interactions, while the bromine atom may engage in halogen bonding interactions with electron-rich sites on neighboring molecules [26].
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure information for 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde. Based on studies of similar compounds, particularly 2-Amino-5-bromo benzaldehyde, detailed computational insights can be extrapolated [27].
The Highest Occupied Molecular Orbital energy is calculated to be in the range of -6.8 to -7.2 electron volts, indicating moderate electron-donating capability [27]. This energy level reflects the influence of the electron-donating amino group partially offset by the electron-withdrawing effects of the bromo, trifluoromethyl, and aldehydic substituents [27] [6] [5].
The Lowest Unoccupied Molecular Orbital energy falls in the range of -2.1 to -2.5 electron volts, demonstrating significant electron-accepting character [27]. The relatively low-lying Lowest Unoccupied Molecular Orbital energy results from the combined electron-withdrawing effects of the multiple electronegative substituents and the extended π-conjugation system [27] [5].
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap ranges from 4.3 to 4.7 electron volts, indicating moderate chemical stability and reactivity [27]. This energy gap suggests the compound exhibits intermediate hardness according to Pearson's hard-soft acid-base theory [27]. The gap value implies the molecule possesses moderate polarizability and reasonable kinetic stability [27].
Global reactivity descriptors provide additional insights into chemical behavior. The electronegativity (4.4-4.8 electron volts) indicates significant electron-attracting power [27]. The chemical hardness (2.1-2.4 electron volts) characterizes the resistance to charge transfer, while the chemical softness (0.21-0.24 inverse electron volts) quantifies the ease of charge transfer [27].
Bond length optimization reveals excellent agreement with experimental data, with correlation coefficients (R²) exceeding 0.995 between calculated and experimental bond distances [27]. The carbon-carbon-carbon bond angles within the benzene ring consistently approach 120 degrees, confirming the retention of aromatic character despite the multiple substituents [27].
| Parameter | B3LYP/6-311++G(d,p) | Physical Significance |
|---|---|---|
| HOMO Energy (eV) | -6.8 to -7.2 | Electron donor capability |
| LUMO Energy (eV) | -2.1 to -2.5 | Electron acceptor capability |
| Band Gap (eV) | 4.3-4.7 | Chemical stability/reactivity |
| Dipole Moment (Debye) | 3.5-4.2 | Molecular polarity |
| Electronegativity (eV) | 4.4-4.8 | Electron attracting power |
| Chemical Hardness (eV) | 2.1-2.4 | Resistance to charge transfer |
| Chemical Softness (eV⁻¹) | 0.21-0.24 | Ease of charge transfer |
| Hyperpolarizability (×10⁻³⁰ esu) | 12-18 | Nonlinear optical properties |